molecular formula C10H6ClF2N3 B8474795 4-Chloro-6-(2,3-difluoroanilino)pyrimidine

4-Chloro-6-(2,3-difluoroanilino)pyrimidine

Cat. No. B8474795
M. Wt: 241.62 g/mol
InChI Key: DCJNNWVKMZCKMR-UHFFFAOYSA-N
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Patent
US07291730B2

Procedure details

To 14 ml of ethanol were added 2.2 g of 4,6-dichloropyrimidine and 2.3 g of 2,3-difluoroaniline, followed by heating under reflux for 6 hours. The reaction mixture was then left for cooling to room temperature and concentrated under reduced pressure. The residue was recrystallized from ethyl acetate to give 3.5 g of 4-chloro-6-(2,3-difluoroanilino)pyrimidine.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.[F:9][C:10]1[C:16]([F:17])=[CH:15][CH:14]=[CH:13][C:11]=1[NH2:12]>C(O)C>[Cl:8][C:6]1[CH:7]=[C:2]([NH:12][C:11]2[CH:13]=[CH:14][CH:15]=[C:16]([F:17])[C:10]=2[F:9])[N:3]=[CH:4][N:5]=1

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
2.3 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1F
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
WAIT
Type
WAIT
Details
The reaction mixture was then left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC(=C1)NC1=C(C(=CC=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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